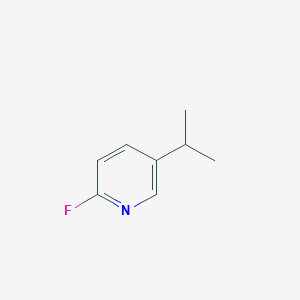
methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring. This compound, in particular, features an amino group at the 7-position, a methoxymethyl group at the 1-position, and a carboxylate ester group at the 3-position of the indazole ring system. It is a versatile intermediate used in various chemical and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available indazole derivatives.
Reaction Steps: The process involves multiple steps, including nitration, reduction, and methylation reactions.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts and controlled reaction environments to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.
Substitution: Substitution reactions at different positions of the indazole ring can lead to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized indazole derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Diverse derivatives with different substituents on the indazole ring.
Scientific Research Applications
Chemistry: Methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities.
Biology: The compound and its derivatives have shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. These properties make it a candidate for further research in drug development.
Medicine: Indazole derivatives are explored for their therapeutic potential in treating various diseases. The compound's ability to interact with biological targets makes it useful in the design of new pharmaceuticals.
Industry: In the chemical industry, this compound is used as a building block for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
7-Aminoindazole: Lacks the methoxymethyl group.
1-(Methoxymethyl)indazole: Lacks the amino group at the 7-position.
Indazole-3-carboxylate: Lacks the amino group at the 7-position and the methoxymethyl group.
Uniqueness: Methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate is unique due to the presence of both the amino group and the methoxymethyl group on the indazole ring, which can influence its reactivity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in both academic and industrial research. Its unique structure and reactivity profile offer opportunities for the development of new chemical entities and therapeutic agents.
Properties
CAS No. |
2419638-69-8 |
|---|---|
Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



